molecular formula C7H8F2N2 B8717962 4-Dimethylamino-2,6-difluoropyridine

4-Dimethylamino-2,6-difluoropyridine

Cat. No.: B8717962
M. Wt: 158.15 g/mol
InChI Key: IRHJGBYQAPRTOE-UHFFFAOYSA-N
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Description

4-Dimethylamino-2,6-difluoropyridine is a fluorinated pyridine derivative featuring a dimethylamino group at the 4-position and fluorine atoms at the 2- and 6-positions. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and ligand synthesis due to their electronic and steric properties .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2,6-difluoro-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C7H8F2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3

InChI Key

IRHJGBYQAPRTOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2,6-difluoropyridine

  • Structure : C₅H₄F₂N₂ (CAS: 63489-58-7).
  • Properties : Melting point: 124–125°C; pKa: -0.33 (predicted) .
  • Applications : Used in nucleoside and nucleotide research; serves as a precursor for PET ligands and pharmaceutical intermediates .
  • Key Differences: The amino group is less electron-donating than dimethylamino, reducing its steric bulk and altering reactivity in nucleophilic substitutions.

4-Amino-3,5-dichloro-2,6-difluoropyridine

  • Structure : C₅H₂Cl₂F₂N₂ (CAS: 2840-00-8).
  • Properties : Molecular weight: 198.99 g/mol; synthesized via amination of 3,5-dichloro-2,4,6-trifluoropyridine with aqueous ammonia under optimized conditions (80°C, 30 min, 83.5% yield) .
  • Applications : Intermediate for the herbicide fluroxypyr .
  • Key Differences: Chlorine substituents at the 3- and 5-positions enhance electrophilicity compared to dimethylamino derivatives, favoring halogen-exchange reactions.

4-Bromo-2,6-difluoropyridine

  • Structure : C₅H₂BrF₂N (CAS: 903513-58-6).
  • Properties : Molecular weight: 193.98 g/mol; boiling point: 197.7°C .
  • Applications : Key intermediate in synthesizing trisubstituted pyridines for heteroaromatic ligands .
  • Key Differences: Bromine’s leaving-group ability facilitates cross-coupling reactions, whereas dimethylamino groups act as directing groups in metal-catalyzed transformations.

4-Ethoxy-2,6-difluoropyridine

  • Structure: C₇H₇F₂NO (CAS: 837364-93-9).
  • Properties : Melting point: 57–59°C; density: 1.209 g/cm³ .
  • Applications : Used in organic synthesis for alkoxy-group retention under acidic conditions.
  • Key Differences: The ethoxy group is a weaker electron donor than dimethylamino, leading to reduced resonance stabilization and altered regioselectivity in electrophilic substitutions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Amino-2,6-difluoropyridine C₅H₄F₂N₂ 130.10 124–125 Nucleotide research, PET ligands
4-Amino-3,5-dichloro-2,6-difluoropyridine C₅H₂Cl₂F₂N₂ 198.99 Not reported Fluroxypyr synthesis
4-Bromo-2,6-difluoropyridine C₅H₂BrF₂N 193.98 N/A Ligand synthesis
4-Ethoxy-2,6-difluoropyridine C₇H₇F₂NO 159.13 57–59 Alkoxy retention in synthesis

Preparation Methods

Reaction Mechanism and Conditions

The halogen exchange occurs via nucleophilic aromatic substitution, where fluoride ions displace chlorine atoms. Key parameters include:

  • Temperature : 175–192°C, with optimal yields at 185–188°C.

  • Solvent : DMSO, which enhances fluoride ion solubility and stabilizes intermediates.

  • Stoichiometry : 110–115% of the stoichiometric KF requirement for complete conversion.

  • Impurity Control : HF content <0.015 g/100 g KF and K₂CO₃/KHCO₃ <0.5 g/100 g KF to minimize side reactions.

Yield and Byproduct Analysis

Under optimized conditions, the process achieves >95% yield of 2,6-difluoropyridine within 15 hours (Table 1). Major byproducts include methylthio-substituted pyridines (e.g., 6-chloro-2-(methylthio)pyridine), formed via DMSO degradation at elevated temperatures.

Table 1: Representative Yields for 2,6-Difluoropyridine Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Byproducts (g)
1868.696.30.44
185–1881595.91.03

Introduction of Dimethylamino Group via Amination Reactions

The final step involves substituting the halogen at the 4-position with a dimethylamino group. While no direct examples are provided, US6939972B2 outlines quaternization and thermal dealkylation for synthesizing 4-dimethylaminopyridine (4-DMAP), offering insights applicable to fluorinated analogs.

Transition Metal-Catalyzed Amination

  • Catalyst Systems : Palladium (e.g., Pd(OAc)₂) with ligands such as Xantphos.

  • Conditions : Reaction of 4-iodo-2,6-difluoropyridine with dimethylamine in the presence of a base (e.g., Cs₂CO₃) at 80–100°C.

  • Challenges : Electron-withdrawing fluorine atoms deactivate the pyridine ring, necessitating vigorous conditions.

Nucleophilic Aromatic Substitution

  • Reagents : Dimethylamine under high pressure or in polar aprotic solvents (e.g., DMF).

  • Temperature : 150–200°C to overcome electronic deactivation.

Optimization of Reaction Conditions and Byproduct Analysis

Solvent and Temperature Effects

  • DMSO Stability : Prolonged heating above 190°C accelerates DMSO decomposition, generating dimethyl sulfide and bis(methylthio)methane.

  • Alternative Solvents : Sulfolane and DMF offer higher boiling points but require catalysts (e.g., ethylene glycol) for efficient fluorination.

Stirring and Mixing Efficiency

  • Baffled Reactors : Minimum 50 rpm stirring prevents KF sedimentation and ensures homogeneous reaction mixtures.

  • Unbaffled Reactors : Requires >300 rpm to achieve similar mixing.

Table 2: Rate Constants for Fluorination in DMSO

Temperature (°C)k₁ (×10⁻⁵ s⁻¹)k₂ (×10⁻⁵ s⁻¹)
1501.20.8
1703.52.1
1909.86.4

Comparative Analysis of Synthetic Routes

Route 1: Sequential Fluorination and Amination

  • Steps : 2,6-Dichloropyridine → 2,6-Difluoropyridine → 4-Iodo-2,6-difluoropyridine → 4-Dimethylamino-2,6-difluoropyridine.

  • Advantages : High yields in fluorination step (>95%).

  • Disadvantages : Multiple steps increase complexity and cost.

Route 2: Direct Amination of 2,6-Difluoropyridine

  • Steps : Direct introduction of dimethylamino group via nucleophilic substitution.

  • Challenges : Low reactivity due to electron-deficient ring; requires harsh conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-dimethylamino-2,6-difluoropyridine with high purity for research applications?

  • Methodological Answer : The synthesis of fluorinated pyridine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, fluorination of pyridine precursors using KF or CsF under microwave-assisted conditions can enhance regioselectivity . A two-step approach may involve:

Halogenation : Introduce fluorine atoms at the 2- and 6-positions via SNAr with a fluorinating agent.

Amination : React with dimethylamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) to install the dimethylamino group at the 4-position.

  • Key Considerations : Monitor reaction progress using HPLC to ensure minimal byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .

Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 19F^{19}\text{F} NMR to assess the electron-withdrawing effects of fluorine atoms. Chemical shifts correlate with electron density changes on the pyridine ring .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict Hammett parameters (σm\sigma_m) to quantify substituent effects. Compare with experimental data to validate computational models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Systematic Reactivity Screening : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) to identify optimal conditions.
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species and competing reaction pathways.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies, such as trace moisture or oxygen sensitivity .

Q. How do steric and electronic factors influence the stability of this compound in catalytic systems?

  • Methodological Answer :

  • Steric Analysis : X-ray crystallography can reveal spatial constraints from the dimethylamino group. Compare bond angles/distances with non-methylated analogs.
  • Electron Density Mapping : Electrostatic potential maps (generated via DFT) identify nucleophilic/electrophilic regions prone to degradation.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and analyze decomposition products via GC-MS. Add stabilizers (e.g., BHT) if radical-mediated degradation is observed .

Q. What advanced techniques validate the environmental fate of this compound in aqueous systems?

  • Methodological Answer :

  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica surfaces (modeling indoor/outdoor particulates) .
  • Hydrolysis Pathways : Conduct pH-dependent degradation studies (pH 3–11) with LC-HRMS to identify hydrolytic byproducts.
  • Ecotoxicity Profiling : Test against Daphnia magna or Vibrio fischeri to assess acute toxicity. Correlate results with logP values to predict bioaccumulation potential .

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